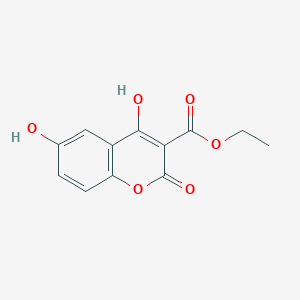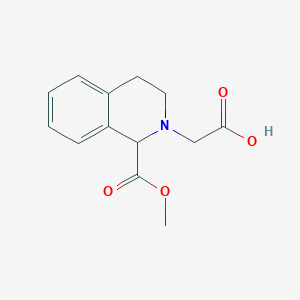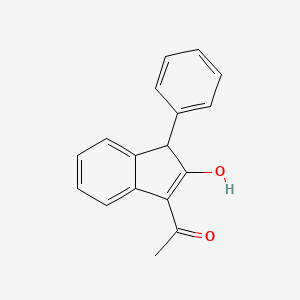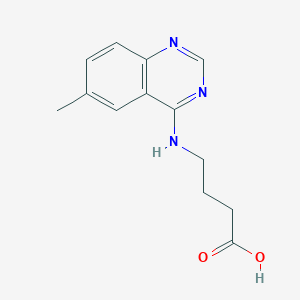
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide: is a chemical compound with the molecular formula C₁₂H₁₃N₃OS and a molecular weight of 247.321 g/mol This compound is characterized by the presence of a quinoline ring substituted with an amino group, a methylsulfanyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Amination: The amino group can be introduced through nitration followed by reduction or direct amination reactions.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the quinoline ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology:
Biological Activity: The compound and its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.
Medicine:
Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Catalysis: The compound may be used as a ligand in catalytic processes, enhancing the efficiency and selectivity of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with enzyme active sites, while the amino and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
- N-(5-aminoquinolin-8-yl)acetamide
- N-(6-methylsulfanylquinolin-8-yl)acetamide
- N-(5-amino-6-methylquinolin-8-yl)acetamide
Uniqueness: N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide is unique due to the presence of both the amino and methylsulfanyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
134992-40-8 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H13N3OS/c1-7(16)15-9-6-10(17-2)11(13)8-4-3-5-14-12(8)9/h3-6H,13H2,1-2H3,(H,15,16) |
Clave InChI |
KSICPQPXAOXQCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C2=C1N=CC=C2)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)


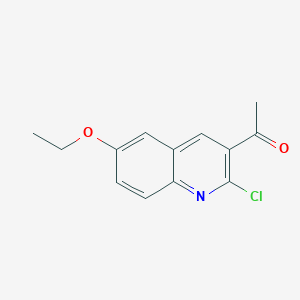
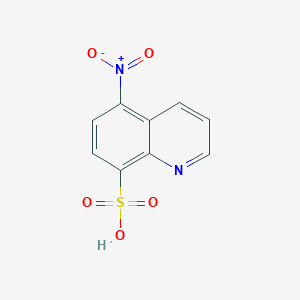

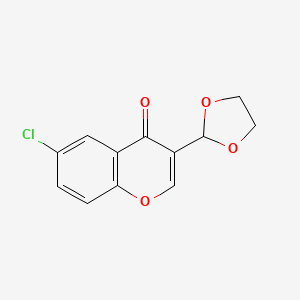
![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
